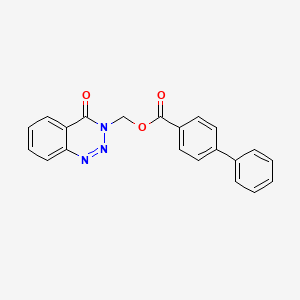
(3S,4S)-4-Phenylpiperidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-Phenylpiperidin-3-ol;hydrochloride, commonly known as PP3OH, is a chemical compound that belongs to the class of piperidines. It is a white crystalline powder that is soluble in water, ethanol, and methanol. PP3OH has been extensively researched for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
PP3OH acts as an antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. By blocking the activity of this receptor, PP3OH can modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
PP3OH has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. PP3OH has been found to increase the release of acetylcholine in the hippocampus, which is a brain region that is critical for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PP3OH is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in cognitive function and memory. However, PP3OH has a short half-life and is rapidly metabolized in vivo, which limits its usefulness in long-term studies. Additionally, PP3OH has poor solubility in organic solvents, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research involving PP3OH. One area of interest is the development of more stable and bioavailable analogs of PP3OH that can be used in long-term studies. Another area of interest is the investigation of the effects of PP3OH on other neurotransmitter systems, such as the dopaminergic and glutamatergic systems. Finally, PP3OH may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia, and further research is needed to explore these possibilities.
Métodos De Síntesis
PP3OH can be synthesized through the catalytic hydrogenation of 4-phenyl-3-pyridylketone using a palladium catalyst. The reaction is carried out in the presence of hydrogen gas and a base such as sodium hydroxide. The resulting product is then purified through recrystallization and treated with hydrochloric acid to obtain the hydrochloride salt of PP3OH.
Aplicaciones Científicas De Investigación
PP3OH has been widely used in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. PP3OH has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
(3S,4S)-4-phenylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCZIZVQQZGCR-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-Phenylpiperidin-3-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide](/img/structure/B2941753.png)
![N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2941756.png)
![3-(3-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2941757.png)
![N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941758.png)




![(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione](/img/structure/B2941766.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)


![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)